

Spectroscopic Analysis of Benzyl N-Boc-4-piperidinecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl N-Boc-4-piperidinecarboxylate*

Cat. No.: *B182013*

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Introduction: This guide provides a comprehensive overview of the spectroscopic data for **Benzyl N-Boc-4-piperidinecarboxylate**, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. For clarity, this document pertains to the structure scientifically named tert-butyl 4-(benzyloxycarbonyl)piperidine-1-carboxylate (CAS No: 135470-43-8). The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data presented below are compiled from typical values observed for the constituent functional groups in analogous structures. This provides a representative profile for tert-butyl 4-(benzyloxycarbonyl)piperidine-1-carboxylate.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Data (Typical, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	Multiplet	5H	Aromatic (C₆H₅)
~5.12	Singlet	2H	Benzyl (-CH ₂ -Ph)
~4.15	Broad Multiplet	2H	Piperidine (-CH ₂ -N-Boc, equatorial)
~2.85	Broad Multiplet	2H	Piperidine (-CH ₂ -N-Boc, axial)
~2.50	Multiplet	1H	Piperidine (-CH-C=O)
~1.90	Multiplet	2H	Piperidine (-CH ₂ -, adjacent to CH)
~1.70	Multiplet	2H	Piperidine (-CH ₂ -, adjacent to CH)

| ~1.46 | Singlet | 9H | Boc (-C(CH₃)₃) |

Table 2: ¹³C NMR Data (Typical, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~175.0	Ester Carbonyl (C=O)
~154.7	Carbamate Carbonyl (Boc C=O)
~136.2	Aromatic (Quaternary C)
~128.5	Aromatic (CH)
~128.2	Aromatic (CH)
~128.0	Aromatic (CH)
~79.5	Boc Quaternary Carbon (-C(CH ₃) ₃)
~66.5	Benzyl Carbon (-CH ₂ -Ph)
~43.5	Piperidine (-CH ₂ -N-Boc)
~41.0	Piperidine (-CH-C=O)
~28.5	Piperidine (-CH ₂ -)

| ~28.4 | Boc Methyl Carbons (-C(CH₃)₃) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Table 3: IR Absorption Data (Typical, Thin Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2975	Medium	C-H Stretch (Aliphatic)
~1735	Strong	C=O Stretch (Ester)
~1695	Strong	C=O Stretch (Boc Carbamate)
~1455	Medium	C-H Bend (CH ₂)
~1365	Medium	C-H Bend (t-Butyl)
~1245	Strong	C-O Stretch (Ester/Carbamate)
~1160	Strong	C-O Stretch (Ester/Carbamate)
~750	Medium	Aromatic C-H Bend (Out of Plane)

| ~695 | Medium | Aromatic C-H Bend (Out of Plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and structural components.

Table 4: Mass Spectrometry Data (Typical, ESI+)

m/z	Ion Type	Assignment
342.16	[M+Na]⁺	Sodium Adduct of Parent Molecule
320.18	[M+H] ⁺	Protonated Parent Molecule
264.12	[M-C ₄ H ₈ +H] ⁺	Loss of isobutylene from Boc group
220.13	[M-Boc+H] ⁺	Loss of Boc group
91.05	[C ₇ H ₇] ⁺	Tropylium ion (from Benzyl group)

| 57.07 | $[C_4H_9]^+$ | tert-Butyl cation |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform ($CDCl_3$).[\[1\]](#)
- **Filtration:** Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube to a depth of about 4-5 cm.[\[2\]](#)
- **Data Acquisition:** Acquire 1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer. For 1H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ^{13}C NMR, a 45-degree pulse angle and a 2-second relaxation delay over 1024 or more scans are common.
- **Data Processing:** Process the raw data using appropriate software. The 1H NMR spectrum is referenced to the residual $CHCl_3$ signal at 7.26 ppm. The ^{13}C NMR spectrum is referenced to the $CDCl_3$ solvent signal at 77.16 ppm.

FT-IR Spectroscopy Protocol

- **Background Spectrum:** Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal or KBr plates to subtract atmospheric and instrumental absorptions.[\[3\]](#)
- **Sample Preparation (ATR):** If the sample is an oil or solid, place a small amount directly onto the ATR crystal and apply pressure to ensure good contact.[\[3\]](#)
- **Sample Preparation (Thin Film):** For an oil, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates and gently press them together to form a thin film. For a solid, dissolve a few milligrams in a volatile solvent (e.g., dichloromethane), apply the solution to a KBr plate, and allow the solvent to evaporate.[\[4\]](#)

- Data Acquisition: Place the sample in the spectrometer and collect the spectrum, typically scanning from 4000 cm^{-1} to 400 cm^{-1} with a resolution of 4 cm^{-1} .^[5]

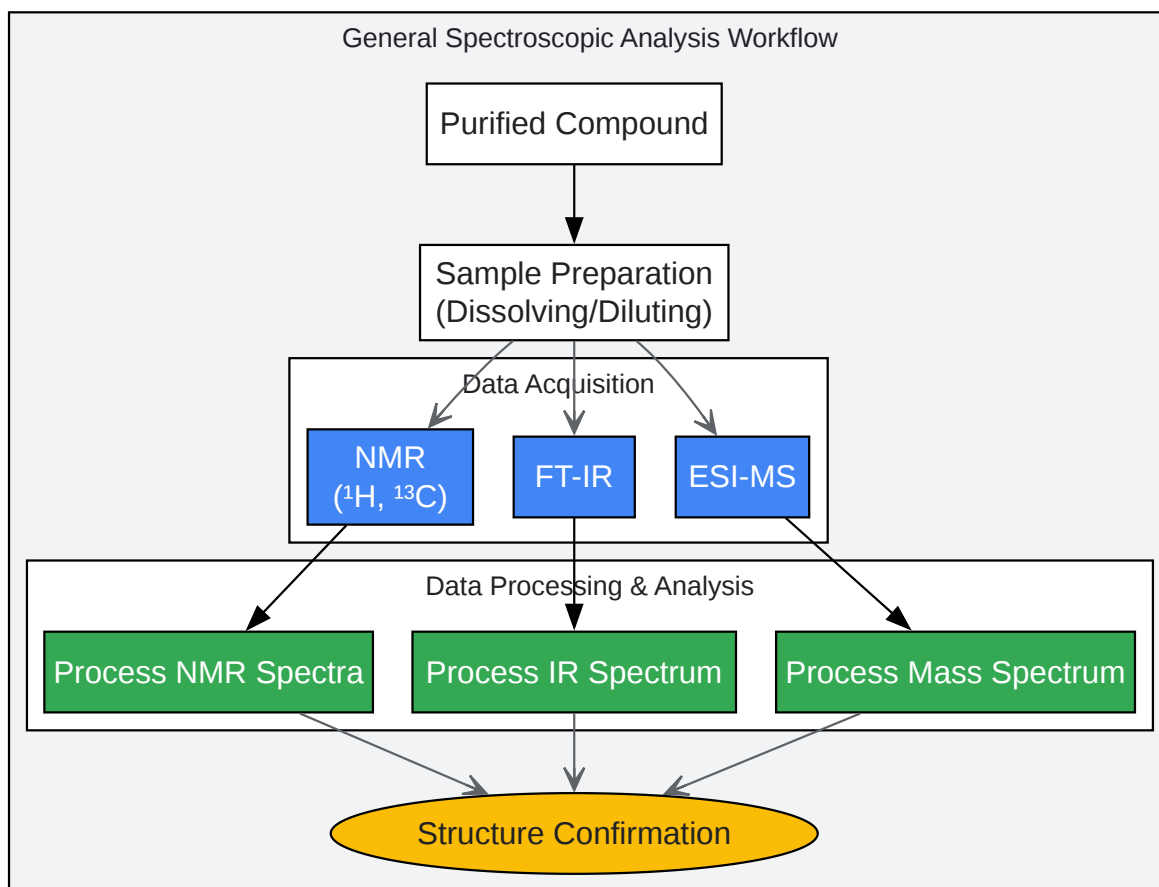
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

- Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a solvent like methanol or acetonitrile.^[6] Dilute this stock solution with the same solvent (often containing 0.1% formic acid to promote ionization) to a final concentration of 1-10 $\mu\text{g/mL}$.^{[6][7]}
- Instrument Setup: Use a mass spectrometer equipped with an ESI source operating in positive ion mode.^[8]
- Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L/min}$.^[8] Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
- Data Analysis: Analyze the resulting spectrum to identify the protonated molecular ion $[\text{M}+\text{H}]^+$, sodium adduct $[\text{M}+\text{Na}]^+$, and characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural characterization of an organic compound like **Benzyl N-Boc-4-piperidinecarboxylate**.

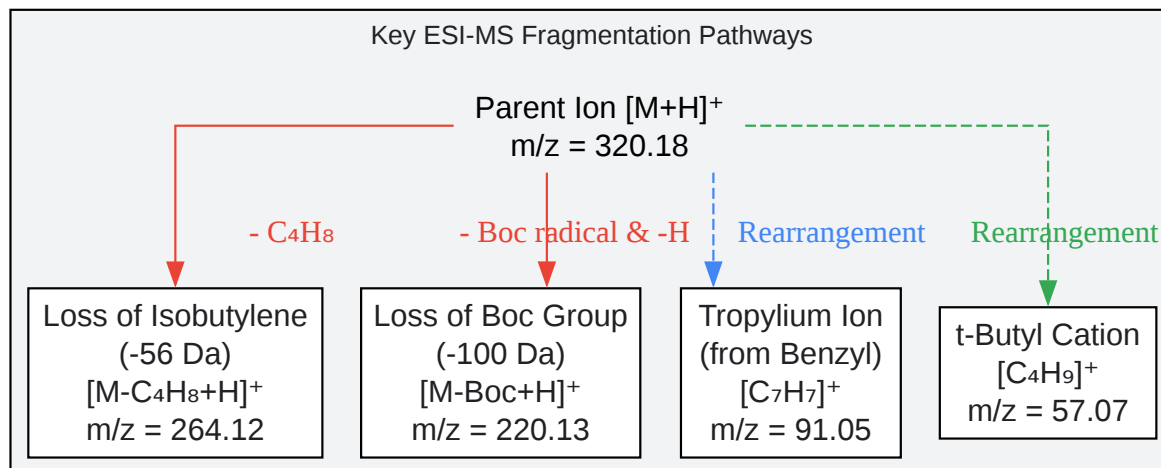


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Caption: A flowchart of the experimental workflow for spectroscopic analysis.

Molecular Structure and MS Fragmentation

This diagram shows the chemical structure and highlights the primary fragmentation pathways observed in Electrospray Ionization Mass Spectrometry.



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Caption: Major fragmentation pathways for **Benzyl N-Boc-4-piperidinecarboxylate**.

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